molecular formula C19H15ClN4O2 B1677339 MLN120B CAS No. 783348-36-7

MLN120B

Cat. No.: B1677339
CAS No.: 783348-36-7
M. Wt: 366.8 g/mol
InChI Key: ZNOLRTPMNMPLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MLN120B (C₁₉H₁₅ClN₄O₂; CAS 783348-36-7) is a potent, ATP-competitive, and orally active inhibitor of IκB kinase beta (IKKβ), with an IC₅₀ of 60 nM against recombinant IKKβ . It selectively targets the canonical NF-κB pathway by blocking IKKβ-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and downstream pro-inflammatory gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLN120B involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents. The goal would be to produce this compound at a scale suitable for clinical trials and potential commercialization .

Chemical Reactions Analysis

Types of Reactions

MLN120B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents on the molecule .

Scientific Research Applications

Efficacy in Multiple Myeloma

Research has demonstrated that MLN120B induces significant growth inhibition in multiple myeloma cell lines, achieving between 25% to 90% inhibition in a dose-dependent manner. This effect has been observed in various cell lines, including MM.1S, U266, and INA6 . Notably, this compound enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan, indicating its potential for use in combination therapies .

In Vivo Studies

In vivo studies using severe combined immunodeficient (SCID) mouse models have confirmed the anti-tumor efficacy of this compound. The compound not only inhibited tumor growth but also overcame the protective effects of bone marrow stromal cells (BMSCs), which typically confer resistance to chemotherapy .

Impact on Cytokine Secretion

This compound significantly reduces the secretion of interleukin-6 (IL-6) from BMSCs by 70% to 80%, which is critical since IL-6 is known to promote myeloma cell survival and proliferation . This reduction occurs without affecting the viability of BMSCs, highlighting this compound's selective action against malignant cells while sparing normal cells.

Case Study 1: Combination with Doxorubicin

A study demonstrated that pre-treatment with this compound prior to doxorubicin exposure prevented the upregulation of NF-κB target genes associated with chemotherapy resistance in triple-negative breast cancer cells (MDA-MB-231). This suggests that this compound may enhance the efficacy of existing chemotherapeutics by mitigating NF-κB-mediated survival signals .

Case Study 2: Rheumatoid Arthritis

Beyond oncology, this compound has been explored for its potential applications in treating rheumatoid arthritis due to its anti-inflammatory properties. In animal models, this compound showed promise by reducing inflammation and joint damage associated with this chronic condition .

Summary Table of Applications

Application AreaDescriptionReferences
Multiple Myeloma Inhibits growth and enhances cytotoxicity when combined with traditional chemotherapeutics.
Cytokine Modulation Reduces IL-6 secretion from BMSCs, aiding in overcoming drug resistance.
Combination Therapy Enhances effectiveness of doxorubicin and melphalan treatments.
Rheumatoid Arthritis Exhibits anti-inflammatory effects in animal models, suggesting potential therapeutic use.

Mechanism of Action

MLN120B exerts its effects by selectively inhibiting the IκB kinase beta subunit (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of target genes involved in inflammation, immunity, and cell survival. This mechanism of action makes this compound a potent anti-inflammatory and anti-cancer agent .

Comparison with Similar Compounds

MLN120B vs. TDZD-8 (GSK3β Inhibitor)

Parameter This compound (IKKβ Inhibitor) TDZD-8 (GSK3β Inhibitor)
Target IKKβ (IC₅₀ = 60 nM) GSK3β (IC₅₀ = 0.5–1 μM)
NF-κB Inhibition ~70% suppression in NF-κB2-luc2 mice Complete suppression in NF-κB2-luc2 mice
Cytokine Modulation ↓ MIP-1β, IL-6, TNFα; ↑ IL-10 ↓ MIP-1β; ↑ IL-10
Therapeutic Context Acute lung injury, myeloma Sepsis, renal/hepatic injury

Key Findings :

  • TDZD-8 exhibits broader efficacy in suppressing NF-κB across multiple reporter models (TNFAIP3-luc2, NF-κB2-luc2, IL8-luc2), while this compound is less effective in TNFAIP3-luc2 systems .
  • Both compounds reduce MIP-1β, a chemokine critical for neutrophil recruitment in lung injury, but only TDZD-8 fully abolishes LPS-induced NF-κB activation .

This compound vs. BI605906 (IKKβ Inhibitor)

Parameter This compound BI605906
Target Specificity Selective for IKKβ (no activity on IKKα/γ at <50 μM) IKKβ (exact IC₅₀ not reported)
Synergy in Cancer Enhances CDK12 inhibitor (THZ531) efficacy in BRAF-mutant melanoma Used with THZ531 to reduce tumor growth synergistically
In Vivo Efficacy Inhibits myeloma xenograft growth at 50 mg/kg Primarily studied in combination therapies

Key Findings :

  • This compound and BI605906 both target IKKβ but differ in clinical applications. This compound is validated in monotherapy for myeloma, while BI605906 is explored in combinatorial regimens for melanoma .

This compound vs. Bardoxolone Methyl (Nrf2 Activator/NF-κB Inhibitor)

Parameter This compound Bardoxolone Methyl
Primary Mechanism Direct IKKβ inhibition Nrf2 activation + NF-κB suppression
Therapeutic Use Cancer, arthritis Chronic kidney disease, inflammation
Cytokine Effects ↓ TNFα, IL-6 Broad anti-inflammatory via Nrf2/NF-κB crosstalk

Key Findings :

  • Unlike this compound, Bardoxolone methyl modulates NF-κB indirectly via Nrf2, offering broader anti-oxidative effects but less specificity for IKKβ .

This compound vs. MCC950 (NLRP3 Inflammasome Inhibitor)

Parameter This compound MCC950
Target IKKβ/NF-κB NLRP3 inflammasome
Effect on Caspase-1 Marginal inhibition Complete inhibition
Clinical Relevance NF-κB-driven cancers Auto-inflammatory diseases

Key Findings :

  • This compound’s marginal impact on caspase-1 highlights its specificity for the NF-κB pathway over inflammasome components .

Data Tables

Table 1: Pharmacological Properties of this compound and Comparators

Compound Target IC₅₀ Key Indications Oral Bioavailability
This compound IKKβ 60 nM Myeloma, arthritis Yes
TDZD-8 GSK3β 0.5–1 μM Sepsis, organ injury No
BI605906 IKKβ N/A Melanoma (combo therapy) Not reported
Bardoxolone Nrf2/NF-κB N/A Kidney disease Yes

Table 2: Efficacy in LPS-Induced Lung Injury Models

Compound NF-κB Suppression (%) Pro-Inflammatory Cytokines Reduced Anti-Inflammatory Cytokines Elevated
This compound 70 MIP-1β, IL-6, TNFα IL-10
TDZD-8 100 MIP-1β IL-10

Biological Activity

MLN120B is a novel inhibitor of IκB kinase β (IKKβ), which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is significant for cell survival, proliferation, and inflammation, making it a target for cancer therapies, particularly in hematological malignancies like multiple myeloma. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound inhibits IKKβ, leading to the suppression of NF-κB activation. This inhibition occurs through the prevention of IκBα phosphorylation and degradation, which are essential for NF-κB translocation to the nucleus. By blocking this pathway, this compound effectively reduces the expression of genes involved in cell survival and proliferation.

Key Mechanisms:

  • Inhibition of IKKβ : this compound specifically inhibits IKKβ with an IC50 value of approximately 20 μM .
  • Blocking NF-κB Activation : It prevents TNF-α-induced NF-κB activation in multiple myeloma cells .
  • Reduction of IL-6 Secretion : this compound significantly inhibits IL-6 secretion from bone marrow stromal cells (BMSCs), which is critical for myeloma cell growth .

In Vitro Studies

Research has demonstrated that this compound induces significant growth inhibition in multiple myeloma cell lines. The compound has shown a dose-dependent effect, with growth inhibition ranging from 25% to 90% across different cell lines such as RPMI 8226 and INA6 .

Table 1: In Vitro Growth Inhibition by this compound

Cell LineGrowth Inhibition (%)Concentration (μM)
RPMI 822625 - 901.25 - 20
INA625 - 901.25 - 20
MM.1SSignificant10
U266Significant10

In Vivo Studies

In severe combined immunodeficient (SCID) mouse models, this compound has demonstrated substantial anti-multiple myeloma activity. The compound not only inhibited tumor growth but also augmented the cytotoxic effects of conventional therapies like doxorubicin and melphalan .

Case Study: SCID-hu Mouse Model

In a study involving SCID-hu mice, this compound was administered to assess its impact on tumor growth and survival rates. Results indicated that treatment with this compound led to a marked reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Combination Therapies

This compound has been shown to enhance the efficacy of traditional chemotherapeutic agents. For instance, it augments the growth-inhibitory effects of doxorubicin and melphalan, suggesting that it may be beneficial when used in combination therapies for multiple myeloma patients .

Table 2: Combination Therapy Effects

TreatmentEffect on Tumor Growth (%)Remarks
Doxorubicin + this compoundEnhanced inhibition (up to 90%)Synergistic effect observed
Melphalan + this compoundEnhanced inhibition (up to 90%)Synergistic effect observed

Safety Profile and Toxicity

While this compound shows promise as an effective therapeutic agent, understanding its safety profile is crucial. Studies indicate that it does not significantly affect the viability of BMSCs while inhibiting their IL-6 secretion by up to 80% . This suggests a favorable safety profile; however, further clinical studies are necessary to fully evaluate its toxicity and side effects.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which MLN120B inhibits the NF-κB pathway?

this compound is a potent, ATP-competitive inhibitor of IKKβ (IκB kinase beta), with an IC50 of 60 nM. It prevents phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and activation of downstream pro-inflammatory and survival genes. Experimental validation includes Western blotting for IκBα degradation and luciferase reporter assays for NF-κB activity .

Q. What are standard in vitro concentrations and treatment durations for this compound in cell-based assays?

  • Concentration range : 10–40 µM, depending on cell type and assay. For example:

  • 10 µM in pancreatic Beta-TC-6 cells to study NF-κB-mediated miRNA changes .
  • 10–40 µM in vascular smooth muscle cells (VSMCs) to assess p-p70S6K and β-catenin modulation .
    • Duration : Typically 12–24 hours, with time-course experiments (e.g., 8–24 h in L363 myeloma cells) to capture dynamic gene expression changes .

Q. Which readouts are most reliable for evaluating this compound efficacy in NF-κB inhibition?

  • Primary readouts :

  • Nuclear translocation of p65/p50 (immunofluorescence/immunohistochemistry) .
  • IκBα phosphorylation (Western blot) .
    • Secondary readouts :
  • mRNA levels of NF-κB targets (e.g., ICAM-1, TNFAIP3, CXCL1) via qRT-PCR .
  • Cytokine profiling (e.g., TNFα, IL-6, MCP-1) in supernatants or serum .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound efficacy across different NF-κB reporter systems?

NF-κB reporter systems (e.g., TNFAIP3-luc2 vs. NF-κB2-luc2) exhibit tissue- and model-dependent sensitivities. For example, this compound suppressed LPS-induced NF-κB2-luc2 activity by 70% in murine lungs but had no effect on TNFAIP3-luc2 . Methodological recommendations :

  • Use complementary assays (e.g., cytokine analysis, Western blot) to validate transcriptional findings.
  • Optimize reporter constructs for tissue-specific promoter elements.

Q. What experimental design considerations are critical for studying this compound in combination therapies?

  • Synergy testing : Dose matrices (e.g., this compound + doxorubicin) with metrics like Combination Index (CI) .
  • Temporal sequencing : Pre-treatment vs. co-treatment (e.g., this compound administered 1 h before TNFα to block priming ).
  • Controls : Include IKKβ-deficient models (e.g., IKKβ−/− mice) to confirm on-target effects .

Q. How can researchers address variability in this compound-induced autophagy across cell types?

Autophagy modulation by this compound (e.g., LC3-II/LC3-I ratio elevation) is context-dependent. Key steps :

  • Monitor autophagic flux with inhibitors (e.g., bafilomycin A1) .
  • Validate via dual fluorescence (mCherry-GFP-LC3) microscopy to distinguish autophagosomes vs. lysosomes.
  • Cross-validate with protein degradation markers (e.g., p62/SQSTM1) .

Q. What are optimal in vivo dosing regimens for this compound in murine models of inflammation or cancer?

  • Dose : 50 mg/kg, oral, twice daily (BID) for 3 weeks in myeloma models .
  • Key endpoints :

  • Tumor volume reduction (caliper measurements).
  • Survival analysis (Kaplan-Meier curves).
  • Cytokine profiling (e.g., IL-10 elevation, MIP-1β suppression in BAL fluid ).

Q. Methodological Challenges and Solutions

Q. How should researchers interpret conflicting results between in vitro and in vivo models of this compound activity?

  • Issue : this compound shows potent in vitro IKKβ inhibition but variable in vivo efficacy due to pharmacokinetic factors.
  • Solutions :

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing.
  • Use tissue-specific NF-κB reporters (e.g., lung vs. bone marrow ).

Q. What bioinformatics approaches are recommended for identifying this compound resistance mechanisms?

  • Microarray analysis : Profile differentially expressed genes (DEGs) in this compound-treated vs. untreated cells (e.g., GSE8476 dataset ).
  • Pathway enrichment : Use STRING or DAVID to identify overrepresented pathways (e.g., apoptosis, cytokine signaling).
  • Network modeling : Construct protein-protein interaction (PPI) networks to pinpoint hub genes (e.g., CCN2 in VSMCs ).

Properties

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432993
Record name MLN-120B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783348-36-7
Record name ML-120B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN-120B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 783348-36-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ML-120B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-chloro-7-methoxy-9H-β-carbolin-8-ylamine (100 mg, 0.4 mmol), EDCI (125 mg, 0.64 mmol) and 2-methyl nicotinic acid (66 mg, 0.48 mmol) were taken in a round-bottom flask and suspended in pyridine (2 ml). The resulting mixture was heated at 80° C. overnight. The pyridine was then removed by rotary evaporation and 5% Na2CO3 solution was added. The resulting solid that precipitated out was collected by filtration. Chromatographic purification gave the desired product in 50-70% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.